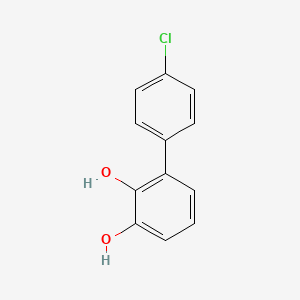

4'-Chlorobiphenyl-2,3-diol

Description

Formation from Polychlorinated Biphenyl (B1667301) Congeners

The journey to 4'-Chlorobiphenyl-2,3-diol begins with precursor PCB compounds, which undergo several biotransformation steps.

The principal precursor for this compound is 4-Chlorobiphenyl (B17849) (PCB3). capes.gov.bracs.orgebi.ac.uk This lower-chlorinated PCB congener is a component of commercial PCB mixtures like Aroclor 1221 and Aroclor 1232 and can also be a product of the biodegradation of more highly chlorinated PCBs. acs.org The initial and critical step in its metabolism is the introduction of hydroxyl groups onto the biphenyl structure.

In mammalian systems, cytochrome P450 (P450) enzymes are key players in oxidizing lower-chlorinated PCBs into hydroxylated metabolites (OH-PCBs). acs.org For instance, 4-Chlorobiphenyl (PCB3) is oxidized by rat P450 enzymes to various OH-PCB metabolites. acs.org Studies using rat liver microsomes have identified several monohydroxylated and dihydroxylated metabolites of 4-monochlorobiphenyl (4-MCB). capes.gov.brnih.gov The major monohydroxylated metabolites formed from PCB3 are 3'- and/or 4'-OH-3, indicating a faster oxidation of the non-chlorinated phenyl ring. acs.org The formation of diol metabolites, such as this compound, is thought to occur primarily through a second hydroxylation of a monohydroxylated intermediate, rather than the aromatization of a dihydrodiol derived from an arene oxide. capes.gov.brnih.gov

In microbial systems, the initial attack on the biphenyl ring is typically carried out by dioxygenase enzymes. tandfonline.comnih.gov For example, bacteria can transform 4-chlorobiphenyl into intermediates that can be further metabolized. researchgate.net

The specific placement of hydroxyl groups on the biphenyl rings, known as regioselectivity, is a crucial aspect of PCB metabolism and dictates the final products formed.

In the case of 4-Chlorobiphenyl, hydroxylation predominantly occurs on the unsubstituted phenyl ring. acs.org The formation of 4'-chloro-2',3'-dihydroxybiphenyl (a related diol) has been observed as a product of 4-chloro-2'-monohydroxybiphenyl metabolism in rat liver microsomes. capes.gov.brnih.gov This suggests a specific enzymatic preference for hydroxylating at adjacent carbon atoms on the non-chlorinated ring.

The regioselectivity of hydroxylation is influenced by the specific enzymes involved. For example, in incubations with microsomes from rats treated with 3-methylcholanthrene, three diol metabolites of 4-MCB were produced. capes.gov.brnih.gov However, microsomes from phenobarbital-treated rats did not produce detectable amounts of 4-chloro-2',3'-dihydroxybiphenyl. capes.gov.brnih.gov This highlights the differential roles of various P450 isozymes in the hydroxylation process.

Microbial dioxygenases also exhibit regioselectivity. Biphenyl dioxygenase from Pseudomonas sp. strain LB400 can oxidize various chlorinated biphenyls at different ring positions. asm.org For many PCBs, the metabolism involves dihydroxylation of the unsubstituted ring at the 2,3-positions, followed by ring cleavage. nih.gov

Enzymatic Processes in Formation

A variety of enzymes, primarily oxidoreductases, are responsible for the formation of this compound.

In many bacteria, biphenyl dioxygenases (BDOs) initiate the degradation of PCBs. tandfonline.comuniprot.orguniprot.org These enzymes are multi-component systems that catalyze the stereospecific addition of two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. uniprot.orgndsu.edu

Several bacterial strains, including those from the genera Rhodococcus, Pseudomonas, Burkholderia, and Comamonas, utilize dioxygenases for the oxidative degradation of lower-chlorinated PCBs. tandfonline.comnih.gov For example, Rhodococcus sp. strain RHA1 possesses two biphenyl dioxygenases, BphA and EtbA/EbdA, which can transform 4-chlorobiphenyl. tandfonline.com The biphenyl dioxygenase from Burkholderia xenovorans LB400 is also known for its ability to oxidize a wide range of PCB congeners, typically by adding hydroxyl groups at the 2,3 or 3,4 positions of the unsubstituted ring. nih.govnih.gov

The product of the initial dioxygenase attack on 4-chlorobiphenyl is a dihydrodiol, such as 4-chlorobiphenyl-cis-2',3'-dihydrodiol. ethz.ch This intermediate is then further metabolized.

Table 1: Examples of Bacterial Dioxygenases Involved in PCB Degradation

| Enzyme/System | Organism | Substrate(s) | Product(s) |

| BphA Dioxygenase | Rhodococcus sp. RHA1 | 4-Chlorobiphenyl | Transformation product (likely a diol) |

| EtbA/EbdA Dioxygenase | Rhodococcus sp. RHA1 | 4-Chlorobiphenyl | Transformation product (likely a diol) |

| Biphenyl Dioxygenase | Burkholderia xenovorans LB400 | 4-Chlorobiphenyl | 2,3-dihydro-2,3-dihydroxy-4'-chlorobiphenyl |

| Biphenyl 2,3-dioxygenase | Pseudomonas sp. strain LB400 | Chlorinated Biphenyls | Dihydrodiols and Catechols |

| Toluene Dioxygenase | Pseudomonas putida F1 | 4-Chlorobiphenyl | 4-Chlorobiphenyl-cis-2',3'-dihydrodiol |

In mammals, the biotransformation of PCBs is predominantly carried out by cytochrome P450 monooxygenases (CYPs). acs.orgacs.org These heme-containing enzymes catalyze the insertion of a single oxygen atom into the substrate, leading to the formation of hydroxylated metabolites. mdpi.com

The metabolism of 4-chlorobiphenyl (PCB3) in rat liver microsomes leads to the formation of several monohydroxylated and dihydroxylated metabolites. capes.gov.brnih.gov The formation of catechol and hydroquinone (B1673460) metabolites of 4-monochlorobiphenyl is proposed to occur via a second hydroxylation step of a monohydroxylated precursor. capes.gov.brnih.gov This suggests that after an initial hydroxylation event by a CYP enzyme, a second CYP-mediated hydroxylation can occur to form the diol.

Studies with human liver microsomes and human-relevant cell lines like HepG2 have also demonstrated the role of P450 enzymes in the metabolism of lower-chlorinated PCBs, leading to the formation of complex mixtures of metabolites, including catechols. acs.orgacs.org The formation of 3',4'-dihydroxy-4'-chlorobiphenyl (a catechol metabolite of PCB3) has been identified as a key intermediate in HepG2 cells, which is then rapidly methylated. acs.org

Other oxidative enzymes may also play a role. For example, quinone metabolites can be formed from catechol metabolites, which can then undergo redox cycling. iarc.fr

Table 2: Key Enzymes in the Formation of Chlorobiphenyl Diols

| Enzyme Family | General Function | Role in Diol Formation |

| Biphenyl Dioxygenases | Initial oxidation of the biphenyl ring in bacteria, forming cis-dihydrodiols. | Catalyze the first step in the microbial pathway leading to diol formation. |

| Cytochrome P450 Monooxygenases | Hydroxylation of PCBs in mammals. | Catalyze the initial and subsequent hydroxylation steps to form diol metabolites. |

| Dihydrodiol Dehydrogenase | Dehydrogenation of cis-dihydrodiols to form catechols in bacteria. | Converts the initial dihydrodiol product of dioxygenases into a catechol. |

Microbial Biotransformation Pathways Leading to this compound

Microorganisms have evolved specific catabolic pathways to degrade PCBs. The aerobic degradation of lower-chlorinated PCBs is often a co-metabolic process. nih.gov

The generally accepted pathway for the aerobic bacterial degradation of biphenyl and its chlorinated derivatives starts with the action of biphenyl dioxygenase, which introduces two hydroxyl groups onto one of the aromatic rings to form a cis-2,3-dihydro-2,3-diol. genome.jpwikipedia.org This dihydrodiol is then dehydrogenated by a cis-2,3-dihydrobiphenyl-2,3-diol dehydrogenase to yield the corresponding catechol, in this case, this compound. genome.jp

This catechol is a crucial intermediate that is subsequently cleaved by a biphenyl-2,3-diol (B71989) 1,2-dioxygenase. genome.jpwikipedia.orgasm.org This enzyme opens the aromatic ring, leading to the formation of a meta-cleavage product, such as 2-hydroxy-6-oxo-6-(4'-chlorophenyl)hexa-2,4-dienoic acid. researchgate.net This compound is then further metabolized through a series of hydrolytic and oxidative reactions, ultimately leading to intermediates of central metabolism, such as those in the Krebs cycle, and chlorobenzoic acid. researchgate.net

A proposed biodegradation pathway for 4-chlorobiphenyl (4-CB) by certain bacterial strains explicitly shows the formation of 2,3-dihydroxy-4'-chlorobiphenyl as an intermediate before the formation of 2-hydroxy-6-oxo-6-(4'-chlorophenyl) hexa-2,4-dienoic acid. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9ClO2 |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

3-(4-chlorophenyl)benzene-1,2-diol |

InChI |

InChI=1S/C12H9ClO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,14-15H |

InChI Key |

DVSRTUCUOATCJD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Biosynthesis and Metabolic Formation of 4 Chlorobiphenyl 2,3 Diol

Microbial Biotransformation Pathways Leading to 4'-Chlorobiphenyl-2,3-diol

Identified Bacterial Strains and Consortia

A variety of bacterial strains and consortia have been identified with the capability to metabolize 4-chlorobiphenyl (B17849), often leading to the formation of this compound as an intermediate. These microorganisms are crucial for the environmental bioremediation of PCB-contaminated sites.

Gram-negative bacteria are particularly prominent in the degradation of 4-CB. For instance, a Gram-negative strain designated as B-206 has been shown to oxidize the non-chlorinated ring of 4-CB to produce 2,3-dihydroxy-2,3-dihydro-4′-chlorobiphenyl, which is a precursor to this compound. capes.gov.br Similarly, Achromobacter sp. and Bacillus brevis strains have been found to generate metabolites from 4-CB, with the major pathway involving hydroxylation at the 2,3-position. nih.govosti.gov

Several other bacterial genera are known to be involved in the breakdown of PCBs. These include Pseudomonas, Alcaligenes, Burkholderia, Acinetobacter, Comamonas, and Rhodococcus. researchgate.net For example, Alcaligenes sp. strain Y42 and Acinetobacter sp. strain P6 have demonstrated the ability to metabolize numerous PCB isomers, with the primary pathway proceeding through 2',3'-dihydro-2',3'-diol intermediates. nih.govasm.org A co-culture of Pseudomonas sp. (strain CB-3) and Comamonas sp. (strain CD-2) was effective in the complete degradation of 4-CB. researchgate.net Furthermore, Burkholderia xenovorans LB400 is a well-studied bacterium that actively degrades 4-chlorobiphenyl. oup.com

The following table summarizes some of the key bacterial strains and their role in the metabolism of 4-chlorobiphenyl.

| Bacterial Strain/Consortium | Key Findings in 4-CB Metabolism |

| Gram-negative strain B-206 | Oxidizes the non-chlorinated ring of 4-CB to form precursors of this compound. capes.gov.br |

| Achromobacter sp. and Bacillus brevis | Degrade 4-CB primarily through hydroxylation at the 2,3-position. nih.govosti.gov |

| Alcaligenes sp. Y42 and Acinetobacter sp. P6 | Metabolize various PCB isomers via 2',3'-dihydro-2',3'-diol intermediates. nih.govasm.org |

| Pseudomonas sp. DJ-12 | Degrades 4-CB as a carbon and energy source. koreascience.kr |

| Pseudomonas sp. and Comamonas sp. co-culture | Effectively degrades 4-CB. researchgate.net |

| Burkholderia xenovorans LB400 | Actively degrades 4-chlorobiphenyl to 4-chlorobenzoate. oup.com |

Sequential Metabolic Steps in Microorganisms

The bacterial degradation of 4-chlorobiphenyl to this compound follows a well-defined enzymatic pathway, primarily involving the "bph" (biphenyl) gene-encoded enzymes. This process is a classic example of aerobic biodegradation of aromatic compounds.

The initial and rate-limiting step is the dihydroxylation of the non-chlorinated phenyl ring of 4-CB. This reaction is catalyzed by a multi-component enzyme system called biphenyl (B1667301) dioxygenase (BphA) . This enzyme introduces two hydroxyl groups at the 2 and 3 positions of the biphenyl molecule, forming a cis-dihydrodiol, specifically cis-2,3-dihydroxy-2,3-dihydro-4'-chlorobiphenyl. capes.gov.brresearchgate.net

This unstable cis-dihydrodiol is then dehydrogenated by cis-biphenyl-dihydrodiol dehydrogenase (BphB) to produce this compound (also referred to as 3-(4-chlorophenyl)catechol). oup.com This catechol derivative is the key intermediate that undergoes subsequent ring cleavage.

The aromatic ring of this compound is then cleaved by 2,3-dihydroxybiphenyl-1,2-dioxygenase (BphC) , a meta-cleavage enzyme. koreascience.kr This reaction results in the formation of a yellow-colored meta-cleavage product, 2-hydroxy-6-oxo-6-(4'-chlorophenyl)hexa-2,4-dienoic acid. researchgate.netresearchgate.net This product is then further hydrolyzed by 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) to yield 4-chlorobenzoic acid and pentanoic acid, which can then enter central metabolic pathways. oup.comresearchgate.net

The sequence of these enzymatic reactions effectively breaks down the stable biphenyl structure, initiating the mineralization of the chlorinated organic pollutant.

Non-Human Biological Systems of Formation

Beyond the microbial realm, other biological systems, including mammalian and plant systems, are capable of metabolizing 4-chlorobiphenyl and forming hydroxylated derivatives, though the specific mechanisms and resulting products can differ.

In Vitro Mammalian Microsomal Systems (mechanistic focus)

In mammals, the metabolism of xenobiotics like 4-chlorobiphenyl primarily occurs in the liver, mediated by the cytochrome P450 (CYP) monooxygenase system located in the microsomes. nih.govnih.gov In vitro studies using rat liver microsomes have been instrumental in elucidating the mechanistic details of 4-CB metabolism.

The metabolism of 4-CB in rat liver microsomes is dependent on NADPH and results in the formation of several hydroxylated metabolites. nih.govacs.org The primary mechanism involves the formation of an electrophilic arene oxide intermediate by CYP enzymes. nih.govacs.org This highly reactive intermediate can then undergo spontaneous rearrangement to form various phenolic metabolites. The metabolism of deuterium-labeled 4-chlorobiphenyl has shown the "NIH shift," a characteristic migration of the deuterium (B1214612) isotope, which strongly supports the arene oxide mechanism. nih.gov

The major metabolite formed is typically 4'-chloro-4-biphenylol, resulting from hydroxylation at the para position of the non-chlorinated ring. nih.govnih.gov However, other minor metabolites, including dihydroxylated compounds, are also produced. nih.gov For instance, studies have identified 4-chloro-3',4'-dihydroxybiphenyl as a metabolite in rat hepatic microsomes. nih.gov The formation of this compound itself is less commonly reported as a major product in these systems compared to bacterial pathways.

Plant-Mediated Transformation Processes (excluding phytoremediation applications)

Higher plants also possess the enzymatic machinery to transform PCBs, a process known as phytotransformation. capes.gov.brnih.gov While often studied in the context of phytoremediation, the underlying biochemical processes within the plant cells are of fundamental interest.

Plant cell cultures have been shown to metabolize lower chlorinated PCB congeners into hydroxylated products. acs.org The enzymes responsible for this transformation in plants are thought to include dioxygenases, peroxidases, and cytochrome P450 monooxygenases. mdpi.comnih.gov Dioxygenases in plants can degrade PCBs into methoxylated or hydroxymethylated metabolites. mdpi.com

Studies with whole poplar plants have demonstrated the ability to hydroxylate 4-monochlorobiphenyl (PCB3) to form hydroxylated transformation products. nih.gov The involvement of cytochrome P450 enzymes in this process in poplars has been suggested through inhibition studies. nih.gov In general, lower chlorinated congeners are metabolized more readily than those with higher chlorine content, and the position of the chlorine atoms also influences the metabolic rate. acs.org While the formation of various monohydroxylated PCBs has been documented in plants, the specific production of this compound is not as extensively characterized as in microbial systems. acs.org

Degradation and Further Transformation Pathways of 4 Chlorobiphenyl 2,3 Diol

Microbial Catabolism and Ring Cleavage

The microbial breakdown of 4'-chlorobiphenyl-2,3-diol hinges on the cleavage of one of its aromatic rings. This catabolic process is central to detoxifying polychlorinated biphenyls (PCBs) in the environment. Bacteria achieve this through specific enzymatic pathways that open the catechol-like ring structure.

The degradation of catecholic intermediates like this compound can proceed via two main routes: ortho-cleavage (intradiol) or meta-cleavage (extradiol). scispace.com In the ortho-cleavage pathway, the bond between the two hydroxyl-bearing carbon atoms is broken. In the meta-cleavage pathway, the bond adjacent to one of the hydroxyl groups is cleaved. scispace.comresearchgate.net

For the degradation of biphenyl (B1667301) and its chlorinated derivatives, the meta-cleavage pathway is the predominant route. asm.orgasm.orgtandfonline.comnih.gov Bacterial degradation of 4-chlorobiphenyl (B17849) typically involves the oxidation of the unsubstituted ring to form this compound, which then undergoes meta-cleavage. asm.orgmicrobiologyresearch.org This extradiol cleavage is catalyzed by a specific class of dioxygenase enzymes. asm.orgoup.com While the ortho-cleavage pathway is often utilized for the mineralization of simpler chlorocatechols, the meta-cleavage route is more effective for substituted biphenyls. researchgate.netjbarbiomed.com The degradation of 4-chlorocatechol, a related compound, has been shown to occur exclusively via a 2,3-extradiol (meta) cleavage in some bacteria. oup.com

The key enzyme responsible for the ring cleavage of this compound is Biphenyl-2,3-diol (B71989) 1,2-dioxygenase (EC 1.13.11.39). wikipedia.orgethz.chnih.govdrugbank.com This enzyme is also commonly referred to as 2,3-dihydroxybiphenyl dioxygenase (BphC). asm.orgasm.orgscholaris.ca It belongs to the family of extradiol dioxygenases, which utilize a non-heme Fe(II) ion in their active site to catalyze the incorporation of both atoms of molecular oxygen into the aromatic substrate, leading to ring fission. wikipedia.orgresearchgate.net This enzyme specifically catalyzes the meta-cleavage of the dihydroxylated ring of biphenyl derivatives. asm.orgwikipedia.org Studies on various bacterial strains, including Pseudomonas, Rhodococcus, and Burkholderia species, have identified the bphC gene as encoding this crucial enzyme in the PCB degradation pathway. scholaris.cathegoodscentscompany.comtandfonline.comresearchgate.netkoreascience.kr

| Enzyme Name | Synonyms | EC Number | Function | Gene | References |

|---|---|---|---|---|---|

| Biphenyl-2,3-diol 1,2-dioxygenase | 2,3-dihydroxybiphenyl dioxygenase; DHBD | 1.13.11.39 | Catalyzes the meta-cleavage of the dihydroxylated ring | bphC | wikipedia.orgethz.chnih.govdrugbank.comscholaris.ca |

The enzymatic meta-cleavage of this compound by biphenyl-2,3-diol 1,2-dioxygenase yields a characteristic yellow-colored compound. asm.orgjmb.or.kr This product is 2-Hydroxy-6-oxo-6-(4'-chlorophenyl)-hexa-2,4-dienoic acid , a chlorinated derivative of HOPDA (2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate). ethz.chscholaris.cakegg.jpcapes.gov.br This meta-cleavage product (MCP) is a key intermediate in the degradation pathway. microbiologyresearch.org

This HOPDA derivative is then typically hydrolyzed by another enzyme in the pathway, a hydrolase (BphD), to yield two main products: a five-carbon aliphatic acid (2-hydroxypent-2,4-dienoate) and a chlorinated aromatic acid. asm.orgscholaris.ca In this case, the final chlorinated product that accumulates in many bacterial cultures is 4-chlorobenzoic acid (4-CBA). asm.orgasm.orgnih.govcapes.gov.brresearchgate.net The formation of 4-chlorobenzoic acid from 4-chlorobiphenyl is a well-documented pathway in many PCB-degrading microorganisms. asm.orgresearchgate.netnih.gov While some organisms can further mineralize 4-chlorobenzoic acid, in many cases it represents a dead-end metabolite of the pathway. asm.org

| Intermediate | Abbreviation | Formation Step | References |

|---|---|---|---|

| 2-Hydroxy-6-oxo-6-(4'-chlorophenyl)-hexa-2,4-dienoate | Chlorinated HOPDA / MCP | Meta-cleavage of this compound | microbiologyresearch.orgethz.chkegg.jpcapes.gov.br |

| 4-Chlorobenzoic acid | 4-CBA | Hydrolysis of the meta-cleavage product | asm.orgasm.orgcapes.gov.brresearchgate.net |

Enzymes Responsible for Diol Cleavage (e.g., Biphenyl-2,3-diol 1,2-Dioxygenase)

Enzymatic Mechanisms of Degradation

The enzymatic breakdown of this compound is characterized by specific reaction mechanisms that ensure efficient, though sometimes incomplete, degradation of the chlorinated compound.

The central reaction in the degradation of this compound is an oxidative cleavage . asm.orgoup.com This type of reaction involves the fission of a chemical bond with the concurrent addition of oxygen. libretexts.orgvaia.com The enzyme biphenyl-2,3-diol 1,2-dioxygenase is an oxygenase, meaning it directly incorporates molecular oxygen (O₂) into the substrate. wikipedia.org The reaction it catalyzes is specifically a dioxygenation, as both atoms of an oxygen molecule are incorporated into the product, 2-hydroxy-6-oxo-6-(4'-chlorophenyl)-hexa-2,4-dienoate. wikipedia.orgethz.chkegg.jp This oxidative ring-opening is an essential step that breaks the aromatic stability of the catechol ring, making the resulting linear molecule susceptible to further enzymatic attack and degradation. asm.org

The efficiency and pathway of diol transformation are significantly influenced by the position of the chlorine substituent on the biphenyl structure. While "stereospecificity" often refers to the preference for a particular stereoisomer, in the context of PCB degradation, it relates to the enzyme's specificity for substrates based on the substitution pattern (regiospecificity). The presence and location of chlorine atoms can dramatically affect the rate of enzymatic reactions. asm.orgnih.gov For instance, the biphenyl dioxygenase that initially forms the diol from 4-chlorobiphenyl attacks the unsubstituted ring at the 2,3-position. oup.com

Furthermore, the subsequent cleavage enzyme, biphenyl-2,3-diol 1,2-dioxygenase, also exhibits substrate specificity. While it can cleave chlorinated 2,3-dihydroxybiphenyls, its activity can be inhibited by certain substitution patterns. researchgate.net For example, PCB metabolites with chlorine atoms in the ortho-position (2- or 2'-) can act as strong inhibitors of the cleavage enzyme, slowing down or halting the degradation pathway. rcsb.org The degradation of 4-chlorobiphenyl proceeds efficiently because the chlorine is at a para position on the second ring, which does not sterically hinder the enzymatic attack on the unsubstituted, dihydroxylated ring. asm.orgnih.gov

Environmental Manifestation and Transformational Presence of 4 Chlorobiphenyl 2,3 Diol

Detection and Occurrence in Environmental Matrices

The detection of 4'-Chlorobiphenyl-2,3-diol serves as an indicator of active PCB degradation. Advanced analytical techniques, particularly high-resolution mass spectrometry, have enabled the identification of this and other polar metabolites that were previously difficult to detect.

Wastewater treatment plants (WWTPs) are significant reservoirs for a wide array of organic compounds derived from consumer and industrial sources. nih.govresearchgate.net PCBs can enter WWTPs, and through the treatment process, they may be transformed or partitioned into the solid phase, known as sewage sludge or biosolids. epa.gov

A notable study involving nontargeted chemical analysis of sewage sludge from 12 different wastewater treatment plants in California identified this compound as one of ten significant nontarget chemical features. nih.govnih.govescholarship.org This investigation utilized high-resolution mass spectrometry to analyze the sludge samples and found that these identified compounds, including this compound, likely contributed to the in vitro estrogenic activity observed in the samples. nih.govresearchgate.netescholarship.org The identification of this diol metabolite underscores that transformation processes of parent PCBs occur within the complex matrix of sewage sludge during wastewater treatment. nih.govescholarship.org

Table 1: Detection of this compound in California Sewage Sludge

| Parameter | Finding | Reference |

| Study Location | 12 Wastewater Treatment Plants in California | nih.govresearchgate.netnih.gov |

| Matrix | Sewage Sludge | nih.govescholarship.org |

| Analytical Method | Nontargeted Analysis using High-Resolution Mass Spectrometry | nih.govescholarship.org |

| Compound Status | Identified as one of ten key nontarget chemical features | nih.govescholarship.org |

| Associated Effect | Considered to have influenced observed in vitro estrogenic activity | researchgate.netnih.gov |

The primary occurrence of this compound in the environment is as a microbial metabolite of 4-chlorobiphenyl (B17849) (also known as PCB3). ebi.ac.ukacs.org PCBs are persistent pollutants that tend to accumulate in soil and aquatic sediments. rug.nl In these environments, aerobic microorganisms can initiate the degradation of less-chlorinated PCB congeners.

Research has demonstrated that bacteria isolated from contaminated soils can transform 4-chlorobiphenyl into various metabolites. researchgate.net A proposed biodegradation pathway for 4-chlorobiphenyl by Bacillus sp. strain TH 1171 involves the formation of this compound as a key intermediate. researchgate.net Similarly, studies on other bacterial strains have identified the oxidation of the non-chlorinated ring of 4-chlorobiphenyl to yield precursors to this diol. capes.gov.br In aquatic systems, where PCBs are known to bind to sediments, similar microbial degradation processes are expected to occur, leading to the formation of hydroxylated metabolites like this compound. rug.nl

Presence in Wastewater Treatment Effluents and Sludge

Association with Parent Pollutant Transformation in Ecosystems

The presence of this compound is directly associated with the aerobic biodegradation of its parent compound, 4-chlorobiphenyl (PCB3). ebi.ac.ukacs.org This transformation is a critical step in the natural attenuation of certain PCB congeners in the environment. The process is primarily mediated by bacteria equipped with a specific enzymatic system. nih.govgenome.jp

The key enzyme initiating this transformation is biphenyl (B1667301) dioxygenase. nih.govgenome.jp This enzyme attacks the unsubstituted phenyl ring of 4-chlorobiphenyl, incorporating two oxygen atoms to form a cis-2,3-dihydro-2,3-diol intermediate. asm.org This intermediate is then dehydrogenated by cis-2,3-dihydrobiphenyl-2,3-diol dehydrogenase to yield the stable aromatic diol, this compound. genome.jpasm.org The formation of this catechol-like structure is pivotal, as it renders the aromatic ring susceptible to cleavage, a crucial step for breaking down the stable biphenyl structure. researchgate.netcapes.gov.br

Dynamics of Formation and Degradation in Environmental Compartments

The formation and subsequent degradation of this compound are dynamic biological processes governed by the presence of specific microorganisms and favorable environmental conditions.

Formation: The formation of this compound occurs under aerobic conditions in environments like soil and sediment contaminated with 4-chlorobiphenyl. rug.nlresearchgate.net It is the product of the first two steps of the biphenyl degradation pathway, catalyzed by biphenyl dioxygenase and a specific dehydrogenase. genome.jpasm.org The rate of formation is dependent on factors such as the bioavailability of the parent PCB, microbial population density, and oxygen levels.

Degradation: The degradation of this compound is the next critical step in the mineralization of the parent PCB. The compound serves as a substrate for the enzyme biphenyl-2,3-diol (B71989) 1,2-dioxygenase (BphC). genome.jpresearchgate.net This enzyme catalyzes the meta-cleavage of the di-hydroxylated ring, breaking the carbon-carbon bond between the two hydroxyl-bearing carbons. asm.org This enzymatic reaction results in the formation of a yellow-colored ring-fission product, identified as 2-hydroxy-6-oxo-6-(4'-chlorophenyl)hexa-2,4-dienoic acid. researchgate.netcapes.gov.br This aliphatic acid is then further metabolized through a series of enzymatic reactions, which can ultimately lead to the formation of 4-chlorobenzoic acid and compounds that can enter central metabolic pathways. researchgate.netcapes.gov.br

Table 2: Formation and Degradation Pathway of this compound

| Step | Process | Key Enzyme(s) | Product(s) | Reference |

| Formation | Aerobic oxidation of 4-Chlorobiphenyl | Biphenyl dioxygenase, cis-2,3-dihydrobiphenyl-2,3-diol dehydrogenase | This compound | genome.jpasm.org |

| Degradation | Meta-cleavage of the aromatic ring | Biphenyl-2,3-diol 1,2-dioxygenase (BphC) | 2-hydroxy-6-oxo-6-(4'-chlorophenyl)hexa-2,4-dienoic acid | researchgate.netcapes.gov.brgenome.jp |

Advanced Spectrometric and Chromatographic Methodologies for Research Identification and Quantification

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) is a cornerstone for the analysis of 4'-Chlorobiphenyl-2,3-diol, providing highly accurate mass measurements that facilitate the identification of unknown compounds in complex samples like sewage sludge and biological tissues. escholarship.orgnih.gov This technique is often paired with both gas and liquid chromatography to enhance separation and detection capabilities. escholarship.org In nontargeted analysis, HRMS allows for the screening of thousands of molecular features, which can then be prioritized for identification based on their potential biological activity or prevalence. escholarship.orgnih.gov For instance, this compound was successfully identified as one of several estrogen-active contaminants in sewage sludge using a combination of HRMS and in vitro bioassays. escholarship.orgnih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray ionization (ESI) is a soft ionization technique widely used for the analysis of polar, non-volatile compounds like this compound. acdlabs.comresearchgate.net It generates ions directly from a liquid solution, making it highly compatible with liquid chromatography. researchgate.net ESI typically produces multiply-charged ions with minimal fragmentation, which is advantageous for determining the molecular weight of the analyte. acdlabs.comresearchgate.net In the analysis of hydroxylated PCBs, ESI is often operated in negative ion mode (ESI-), which is particularly sensitive for phenolic compounds like diols, forming [M-H]⁻ ions. escholarship.org

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization source that can be used with mass spectrometry. acdlabs.com While ESI is ideal for polar molecules, APCI is better suited for less polar compounds and is less susceptible to matrix effects. The choice between ESI and APCI depends on the specific analyte and the complexity of the sample matrix.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of metabolites. uab.edu This technique involves multiple stages of mass analysis, where a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented to produce a characteristic pattern of product ions. uab.edunih.gov This fragmentation pattern provides a "fingerprint" that helps to confirm the identity of the compound and distinguish it from isomers. nih.gov

The fragmentation process depends on the stability of the molecular ion relative to its fragments, yielding reproducible patterns that reveal valuable structural information. acdlabs.com For complex molecules like PCB metabolites, MS/MS is indispensable for confirming hydroxylation positions and other structural features. acs.orgacs.org For example, the loss of specific neutral fragments, such as HCl or CO, from the parent ion can provide clues about the chlorination and hydroxylation pattern of the biphenyl (B1667301) structure. nih.gov

Gas Chromatography-Mass Spectrometry Approaches

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, including PCB metabolites. researchgate.netalsenvironmental.co.uk It offers high chromatographic resolution, allowing for the separation of complex mixtures of isomers. researchgate.net For compounds like this compound, which are not inherently volatile due to their polar hydroxyl groups, a derivatization step is typically required before GC-MS analysis. agriculturejournals.cz

Derivatization Strategies for GC/MS Analysis

Derivatization is a chemical modification process used to convert non-volatile compounds into more volatile derivatives suitable for GC analysis. For hydroxylated compounds like diols, silylation is a common strategy. researchgate.net Reagents such as 1-trimethylsilylimidazole can be used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and improving chromatographic peak shape. researchgate.net Another approach is methylation, using reagents like diazomethane, which converts hydroxyl groups to methoxy (B1213986) groups. wur.nl Phenylboronic acid (PBA) is another effective derivatizing agent that selectively reacts with diols to form stable cyclic boronate esters, which are amenable to GC-MS analysis. agriculturejournals.cz

Table 1: Common Derivatization Reagents for Hydroxylated PCBs

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Reference |

|---|---|---|---|

| 1-Trimethylsilylimidazole | Hydroxyl (-OH) | Trimethylsilyl ether (-OTMS) | researchgate.net |

| Diazomethane | Hydroxyl (-OH) | Methoxy group (-OCH₃) | wur.nl |

| Phenylboronic Acid (PBA) | Diol | Cyclic Boronate Ester | agriculturejournals.cz |

Elucidation of Chlorinated Biphenyl Diol Isomers

The separation and identification of different chlorinated biphenyl diol isomers are significant analytical challenges due to their similar chemical properties. High-resolution capillary GC columns are essential for achieving the necessary separation. nih.gov The retention time of an isomer on a specific GC column, combined with its unique mass spectrum, allows for its confident identification. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) provides even greater separation power for extremely complex mixtures of PCB congeners and their metabolites. researchgate.net By using GC-MS in selected ion monitoring (SIM) mode, the sensitivity and selectivity of the analysis can be further enhanced, allowing for the detection of trace levels of specific isomers in environmental and biological samples. alsenvironmental.co.uk

Liquid Chromatography-Based Separations

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is a powerful technique for separating polar compounds like this compound without the need for derivatization. acs.orgsielc.com This method is highly compatible with mass spectrometry, especially with soft ionization sources like ESI. acs.orgsielc.com

Reverse-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com For MS compatibility, volatile buffers like formic acid are often used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative LC mode that is particularly useful for retaining and separating very polar compounds that show little retention in reverse-phase systems. phenomenex.com The choice of column and mobile phase is critical for achieving optimal separation of closely related metabolites. acs.orgsielc.com

Table 2: Liquid Chromatography Parameters for Biphenyl Compound Analysis

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC/UPLC) | Waters Acquity UPLC | acs.org |

| Column Type | Reverse-Phase (RP) | Newcrom R1, C18 | sielc.com |

| Stationary Phase | Nonpolar bonded silica (B1680970) | C18, Diol-based silica (HILIC) | sielc.comphenomenex.com |

| Mobile Phase | Acetonitrile, Water, and an acid modifier | Acetonitrile/Water with Formic Acid | sielc.com |

| Detector | Mass Spectrometer (MS) | Quadrupole Time-of-Flight (Q-Tof) | acs.orgacs.org |

Reverse-Phase and Normal-Phase Chromatographic Methodologies

The separation of this compound from its isomers and other matrix components is primarily achieved through high-performance liquid chromatography (HPLC). The choice between reverse-phase and normal-phase chromatography is dictated by the physicochemical properties of the analyte and the sample matrix.

Reverse-Phase (RP) Chromatography: This is the most common approach for analyzing polar to moderately nonpolar compounds like hydroxylated PCBs from aqueous or biological samples. libretexts.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is polar (e.g., a mixture of water and a more nonpolar organic solvent like acetonitrile or methanol). libretexts.orgymcamerica.com As the proportion of the organic solvent in the mobile phase increases, the retention of nonpolar compounds decreases, leading to their elution. For dihydroxylated PCBs, gradient elution is often employed to achieve optimal separation of multiple metabolites with varying polarities within a single run. mdpi.comhuji.ac.il The selection of a C18 column is common for achieving high resolution of phenolic compounds. mdpi.com

Normal-Phase (NP) Chromatography: In this mode, a polar stationary phase (e.g., silica, diol, or amino-bonded) is used with a non-polar mobile phase (e.g., hexane, isooctane). hawach.com NP-HPLC is suitable for non-polar compounds and can offer different selectivity compared to RP-HPLC. hawach.com While less common for environmental and biological samples due to the poor solubility of polar analytes in non-polar solvents, it can be valuable for separating isomers. Diol-based columns, for instance, provide good selectivity for compounds with polar functional groups like alcohols. hawach.com However, for the analysis of PCB metabolites in complex aqueous matrices, RP-HPLC is generally the preferred method. mdpi.com

Table 1: Comparison of Chromatographic Methodologies

| Feature | Reverse-Phase Chromatography | Normal-Phase Chromatography |

|---|---|---|

| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., Silica, Diol, Amino) |

| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Nonpolar (e.g., Hexane, Isooctane) |

| Elution Order | Most polar compounds elute first. | Most nonpolar compounds elute first. |

| Primary Application | Analysis of polar and moderately nonpolar compounds in aqueous/biological samples. libretexts.orgmdpi.com | Analysis of nonpolar compounds, often for isomer separation. hawach.com |

| Common Column for Phenols | Eclipse XDB-C18 mdpi.com | Diol-based columns hawach.com |

Method Development for Complex Biological and Environmental Matrices

Developing robust methods for detecting this compound in biological (e.g., plasma, urine, tissue) and environmental (e.g., water, sludge) matrices presents significant challenges due to low analyte concentrations and high levels of interfering substances. bmuv.denih.gov

Sample Preparation: A crucial first step is sample preparation to extract and concentrate the analyte while removing matrix components. mdpi.com Solid-phase extraction (SPE) is a widely used technique for this purpose. mdpi.commdpi.com For instance, in the analysis of phenolic compounds in wastewater, an optimized SPE procedure was essential before HPLC-DAD determination. mdpi.com For biological fluids, protein precipitation may be required prior to extraction to prevent column fouling and matrix effects. nih.gov

Method Optimization: Method development involves optimizing several parameters to achieve the desired sensitivity, selectivity, and accuracy. wur.nlnih.gov

Chromatographic Conditions: This includes selecting the appropriate column and optimizing the mobile phase composition (including pH and additives), flow rate, and column temperature to ensure efficient separation from isomers and matrix interferences. mdpi.comwur.nl

Detection: Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) is the gold standard for unequivocal identification and quantification due to its high sensitivity and selectivity. amazonaws.comamazonaws.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) systems, allows for the determination of the accurate mass-to-charge ratio, which aids in the identification of unknown compounds like metabolites. bmuv.denih.gov

Matrix Effect Mitigation: The co-elution of endogenous components from the sample can suppress or enhance the ionization of the target analyte in the MS source, affecting accuracy. nih.gov Strategies to overcome this include improving sample cleanup, modifying chromatographic separation to isolate the analyte from interfering compounds, or using an isotopically labeled internal standard. nih.gov

Table 2: Key Considerations in Method Development for Complex Matrices

| Stage | Objective | Common Techniques & Approaches |

|---|---|---|

| Sample Preparation | Isolate and concentrate the analyte; remove interferences. | Solid-Phase Extraction (SPE), Protein Precipitation, Liquid-Liquid Extraction. mdpi.commdpi.comnih.gov |

| Chromatography | Achieve separation from isomers and matrix components. | Gradient elution RP-HPLC, selection of high-resolution columns (e.g., C18), optimization of mobile phase, flow rate, and temperature. mdpi.comwur.nl |

| Detection | Provide sensitive and selective quantification and identification. | Tandem Mass Spectrometry (MS/MS), High-Resolution Mass Spectrometry (HRMS) coupled to LC or GC. amazonaws.comnih.gov |

| Validation | Ensure method accuracy, precision, and robustness. | Assessment of linearity, recovery, limits of detection (LOD) and quantification (LOQ), and matrix effects. nih.govresearchgate.net |

Metabolite Profiling and Untargeted Screening Techniques

This compound is a metabolite formed from the biotransformation of parent PCB congeners. Its identification is often the result of metabolite profiling studies and untargeted screening analyses, which aim to identify a broad spectrum of chemicals in a sample without pre-selecting targets.

Metabolite Profiling: Research has identified this compound as a diol metabolite of 4-monochlorobiphenyl (4-MCB). nih.govcapes.gov.br In one study using liver microsomes from rats, this compound was identified as one of three diol metabolites, alongside five monol (B1209091) metabolites. nih.govacs.org Such studies often use GC/MS to identify the metabolites after derivatization. nih.govacs.org These investigations demonstrate that diol formation can occur via a second hydroxylation of a monohydroxylated intermediate. Specifically, 4-chloro-2'-monohydroxybiphenyl was found to be a precursor to this compound. nih.govcapes.gov.br Nontarget high-resolution mass spectrometry (Nt-HRMS) is increasingly used to characterize complex metabolite mixtures from in vitro experiments, such as those using HepG2 cells, a human-relevant cell line. acs.org

Untargeted Screening: This approach is particularly useful for identifying emerging contaminants in environmental samples. nih.gov In an untargeted analysis of sewage sludge from wastewater treatment plants, this compound was one of ten nontarget features identified using High-Resolution Mass Spectrometry (LC-QTOF-MS). nih.gov This type of screening involves acquiring full-scan mass spectra and using sophisticated software to search for signals corresponding to potential contaminants in chemical databases. bmuv.denih.gov The identification of this compound in sludge highlights its presence and persistence in the environment as a result of the metabolism of PCBs. nih.gov

Table 3: Research Findings on this compound Identification

| Study Type | Matrix | Analytical Technique | Key Finding |

|---|---|---|---|

| Metabolite Profiling | Rat Liver Microsomes | GC/MS | Identified as a metabolite of 4-monochlorobiphenyl, formed from the hydroxylation of 4-chloro-2'-monohydroxybiphenyl. nih.govcapes.gov.bracs.org |

| Untargeted Screening | Sewage Sludge | LC-QTOF-MS | Identified as one of ten nontarget estrogen-active contaminants in California sewage sludge samples. nih.gov |

| Metabolite Profiling | HepG2 Cells | Nt-HRMS, LC-QTof MS | Characterized the metabolism of 4-chlorobiphenyl (B17849) (PCB3), identifying multiple hydroxylated and conjugated metabolites, demonstrating the complexity of PCB biotransformation. acs.org |

Molecular and Enzymatic Mechanisms of 4 Chlorobiphenyl 2,3 Diol Transformation

Characterization of Key Enzymes in Biphenyl (B1667301) Diol Metabolism

The breakdown of 4'-Chlorobiphenyl-2,3-diol is orchestrated by a suite of specialized enzymes, primarily biphenyl dioxygenases and hydrolases. The genetic and biochemical characterization of these enzymes provides fundamental insights into their function and substrate preferences.

Gene Cloning and Expression of Biphenyl Dioxygenases and Hydrolases (e.g., bph genes)

The genetic foundation for PCB degradation lies within the bph operon, which encodes the necessary enzymatic machinery. researchgate.net The initial step in the aerobic degradation of biphenyl and its chlorinated derivatives is catalyzed by a multi-component enzyme system, biphenyl dioxygenase (BPDO). researchgate.net The genes encoding the subunits of this enzyme, such as bphA1 (the large subunit of the terminal dioxygenase), bphA2 (the small subunit), bphA3 (a ferredoxin), and bphA4 (a ferredoxin reductase), have been successfully cloned and expressed in various host organisms, including bacteria and even plants like tobacco. researchgate.nettandfonline.com

For instance, research on Burkholderia xenovorans LB400, a potent PCB degrader, has involved the individual cloning and expression of the bphAE, bphF, and bphG genes, which correspond to the oxygenase, ferredoxin, and reductase components, respectively. researchgate.net The expression of these genes in hosts like Escherichia coli or Rhodococcus sp. allows for the production and purification of the individual enzyme components. tandfonline.com This enables detailed studies of their activity and the reconstitution of the active biphenyl dioxygenase complex. researchgate.net

Similarly, the gene encoding 2,3-dihydroxybiphenyl 1,2-dioxygenase (bphC), the enzyme responsible for the subsequent ring-cleavage of the diol intermediate, has been cloned from various PCB-degrading bacteria, such as Pseudomonas paucimobilis Q1 and Rhodococcus sp. M5. thegoodscentscompany.comacs.org The expression of these genes in heterologous hosts has been instrumental in characterizing the enzyme's role in the degradation pathway. acs.org

Furthermore, the cloning of hydrolase genes, such as the one encoding 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (bphD), has completed the picture of the upper biphenyl degradation pathway. thegoodscentscompany.com The successful cloning and expression of these bph genes have not only confirmed their function but have also opened avenues for engineering more efficient biocatalysts for bioremediation.

Biochemical Characterization of Enzyme Activity and Substrate Specificity

The biochemical characterization of the enzymes involved in this compound metabolism reveals their catalytic capabilities and preferences for different substrates. Biphenyl dioxygenases (BPDOs) exhibit a broad substrate range, but their efficiency can be influenced by the chlorination pattern of the biphenyl molecule. qut.edu.au For example, the BPDO from Burkholderia xenovorans LB400 shows a preference for less chlorinated biphenyls. qut.edu.au The presence of chlorine atoms, particularly in the ortho position, can hinder the enzyme's activity.

Once 4'-chlorobiphenyl is hydroxylated to form a dihydrodiol, cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenase (BphB) catalyzes its conversion to the corresponding catechol, 2,3-dihydroxybiphenyl. qut.edu.au This enzyme generally displays broad substrate specificity. qut.edu.au

The subsequent ring cleavage is carried out by 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), an extradiol dioxygenase. asm.org Studies on purified BphC enzymes have shown that they can act on a variety of substituted catechols. For instance, the BphC from Sphingomonas sp. strain RW1 can oxidize 2,2',3-trihydroxybiphenyl and 2,3-dihydroxybiphenyl with similar efficiencies. asm.org The kinetic parameters, such as the Michaelis constant (Km) and maximum reaction rate (Vmax), provide a quantitative measure of the enzyme's affinity and catalytic efficiency for different substrates.

Hydrolases, such as BphD, are responsible for the final step in the upper biphenyl pathway, cleaving the meta-cleavage product. thegoodscentscompany.com The substrate specificity of these hydrolases is crucial for the complete degradation of the biphenyl ring. Research has shown that the structure of the substrate, particularly the substituents on the acyl chain, can significantly impact the hydrolase's activity. thegoodscentscompany.com

The table below summarizes the key enzymes involved in the transformation of 4'-chlorobiphenyl and its diol derivative, along with their functions and typical substrates.

| Enzyme | Gene | Function | Typical Substrates |

| Biphenyl Dioxygenase | bphA1A2A3A4 | Dihydroxylation of the biphenyl ring | Biphenyl, Chlorinated Biphenyls |

| cis-Biphenyl-2,3-dihydrodiol-2,3-dehydrogenase | bphB | Dehydrogenation of dihydrodiol to catechol | cis-2,3-Dihydro-2,3-dihydroxybiphenyl |

| 2,3-Dihydroxybiphenyl-1,2-dioxygenase | bphC | Extradiol cleavage of the catechol ring | 2,3-Dihydroxybiphenyl, Substituted catechols |

| 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase | bphD | Hydrolysis of the meta-cleavage product | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate |

Structural Biology and Computational Chemistry Approaches

To gain a deeper, atomic-level understanding of how these enzymes function, researchers employ a combination of structural biology techniques and computational chemistry simulations. These methods provide invaluable insights into the enzyme's architecture, active site, and the dynamic process of substrate binding and catalysis.

X-ray Crystallography and Cryo-EM Studies of Enzymes (e.g., BphA)

X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structures of proteins at atomic resolution. nih.gov These methods have been applied to several enzymes in the biphenyl degradation pathway, providing a static snapshot of their architecture.

The structure of the terminal oxygenase component of biphenyl dioxygenase (BphA) has been a subject of intense study. researchgate.netescholarship.org These structures reveal the arrangement of the protein subunits and the precise location of the catalytic iron center and the Rieske [2Fe-2S] cluster, which are essential for the enzyme's oxidative function. researchgate.net For example, the three-dimensional structures of the reduced state of NADH-ferredoxin reductase (BphA4), a key component of the BphA electron transfer chain, have been solved using both X-ray crystallography and cryo-EM. researchgate.net These structural insights are crucial for understanding the electron transfer process that powers the dioxygenase reaction.

Similarly, the crystal structures of 2,3-dihydroxybiphenyl 1,2-dioxygenases (BphC) have been determined from various bacterial species. nih.gov These structures reveal a common fold and an active site containing a ferrous iron ion coordinated by a conserved 2-His-1-carboxylate facial triad. nih.gov This structural information provides a framework for understanding the mechanism of aromatic ring cleavage.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Reaction Mechanisms

While structural biology provides a static picture, understanding the chemical reaction itself requires computational methods that can model the breaking and forming of chemical bonds. Quantum mechanics/molecular mechanics (QM/MM) simulations are a powerful tool for this purpose. arxiv.orgnih.govmpg.de

In a QM/MM simulation, the chemically reactive part of the system, such as the substrate and the enzyme's active site residues, is treated with a high level of theory (quantum mechanics), while the rest of the protein and the surrounding solvent are modeled using a more computationally efficient method (molecular mechanics). nih.govresearchgate.net This hybrid approach allows for the simulation of enzymatic reactions in a realistic biological environment.

QM/MM simulations have been used to investigate the reaction mechanism of biphenyl dioxygenase, providing insights into how the enzyme activates molecular oxygen and directs it to attack the biphenyl ring. arxiv.org These simulations can help to elucidate the nature of the reactive oxygen species and the transition states involved in the hydroxylation reaction. Similarly, QM/MM studies can be applied to the BphC-catalyzed ring cleavage, detailing the steps of substrate binding, oxygen activation, and C-C bond scission.

Molecular Docking and Dynamics for Substrate-Enzyme Interactions

To understand how a substrate like this compound binds to its target enzyme, researchers use molecular docking and molecular dynamics (MD) simulations. mdpi.compreprints.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov By docking this compound into the active site of BphC, for example, researchers can identify the key amino acid residues that interact with the substrate and stabilize its binding. nih.gov This information is crucial for understanding the enzyme's substrate specificity.

Following docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the enzyme-substrate complex over time. nih.gov MD simulations provide a more realistic picture of the interactions, as they account for the flexibility of both the protein and the ligand. mdpi.com These simulations can reveal how the enzyme's active site conforms to the substrate and how the substrate is positioned for catalysis. By analyzing the trajectories from MD simulations, researchers can identify stable hydrogen bonds and other non-covalent interactions that are critical for substrate recognition and binding. preprints.org

The integration of these computational approaches with experimental data provides a comprehensive understanding of the molecular and enzymatic mechanisms underlying the transformation of this compound, paving the way for the rational design of more efficient bioremediation technologies.

Genetic and Genomic Correlates of Degradation Pathways

The ability of microorganisms to degrade persistent organic pollutants like chlorobiphenyls is rooted in their genetic makeup. The catabolic pathways are encoded by specific gene clusters, and their expression is tightly controlled by sophisticated regulatory networks. Understanding these genetic and genomic features is crucial for comprehending the transformation of compounds such as this compound.

Identification of bph Gene Clusters in Degrading Microorganisms

The primary genetic determinants for biphenyl and polychlorinated biphenyl (PCB) degradation are the bph genes, which are typically organized in operons. jst.go.jp These gene clusters encode the sequence of enzymes responsible for the upper biphenyl catabolic pathway, which converts biphenyl or chlorobiphenyls to benzoate (B1203000) or chlorobenzoate and a five-carbon aliphatic acid. nih.gov While the core function of these genes is conserved, their specific organization can vary among different bacterial strains, particularly between Gram-negative and Gram-positive bacteria. jst.go.jpresearchgate.net

The canonical bph operon includes several key structural genes:

bphA : Encodes biphenyl dioxygenase (BDO), the multi-component enzyme that catalyzes the initial and often rate-limiting step of dihydroxylation. nih.gov It consists of a large terminal oxygenase subunit (encoded by bphA1), a small terminal oxygenase subunit (bphA2), a ferredoxin (bphA3), and a ferredoxin reductase (bphA4). nih.govtandfonline.com The bphA1 gene is considered critically important for determining the substrate specificity of the enzyme complex. nih.gov

bphB : Codes for a dihydrodiol dehydrogenase, which converts the cis-dihydrodiol product of the BDO reaction to a dihydroxybiphenyl. nih.govresearchgate.net

bphC : Encodes a 2,3-dihydroxybiphenyl 1,2-dioxygenase (DHBD), an extradiol ring-cleavage enzyme that opens the aromatic ring of the dihydroxylated intermediate. nih.govresearchgate.net

bphD : Encodes a hydrolase that catalyzes the subsequent cleavage of the ring-opened product (a 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, or HOPDA) into benzoate and 2-hydroxypenta-2,4-dienoate. nih.gov

Further degradation of the 2-hydroxypenta-2,4-dienoate into intermediates of central metabolism like pyruvate (B1213749) and acetyl-CoA is carried out by enzymes encoded by genes such as bphX1X2X3 or bphEGF. nih.govresearchgate.net

The genetic organization of these bph clusters shows notable diversity. For instance, in the well-characterized degrader Pseudomonas furukawaii KF707, the cluster is organized as bphRA1A2A3A4BCX0X1X2X3D. nih.gov In contrast, in Pseudomonas sp. KKS102, the arrangement is bphEGFA1A2A3BCDA4R. researchgate.netnih.gov In Gram-positive bacteria like Rhodococcus sp. RHA1, the degradation genes are not always in a single cluster but can be distributed across the genome and on large linear plasmids, often featuring multiple isozymes for each catabolic step. tandfonline.comfrontiersin.orgmicrobiologyresearch.orgnih.gov

A significant feature of bph gene clusters is their frequent association with mobile genetic elements (MGEs), including plasmids, transposons, and integrative and conjugative elements (ICEs). frontiersin.orgnih.govfrontiersin.org The bph genes of Ralstonia eutropha A5 (now Cupriavidus necator A5) are located on the 55-kb transposon Tn4371. nih.gov In many strains, including several Pseudomonas species, the bph genes are found on ICEs, which facilitates their horizontal transfer among different bacterial species and even genera. nih.govfrontiersin.orgacs.org This horizontal gene transfer is a key evolutionary mechanism for the widespread distribution of PCB degradation capabilities among diverse soil bacteria. frontiersin.orgnih.gov

Table 1: Key Genes of the bph Operon and Their Functions

| Gene | Encoded Enzyme | Function in Degradation Pathway |

|---|---|---|

| bphA1, A2, A3, A4 | Biphenyl Dioxygenase (BDO) | Initial dihydroxylation of the biphenyl ring. nih.govtandfonline.com |

| bphB | Dihydrodiol Dehydrogenase | Dehydrogenation of the cis-dihydrodiol to a dihydroxybiphenyl. nih.govresearchgate.net |

| bphC | 2,3-Dihydroxybiphenyl 1,2-Dioxygenase | meta-cleavage of the dihydroxylated aromatic ring. nih.govresearchgate.net |

| bphD | HOPDA Hydrolase | Hydrolysis of the ring-cleavage product. nih.gov |

Regulation of Gene Expression in Response to Chlorobiphenyls

The expression of bph genes is typically inducible, meaning they are transcribed at high levels only when a suitable substrate, such as biphenyl or certain chlorobiphenyls, is present. researchgate.netfrontiersin.org This tight regulation prevents the wasteful production of degradation enzymes and allows bacteria to adapt to changing environmental conditions. The regulatory mechanisms differ significantly between various bacterial groups.

In many Gram-negative bacteria, transcriptional regulators from the GntR family play a central role. frontiersin.orgfrontiersin.org However, their function can be as either repressors or activators. In Pseudomonas sp. KKS102, a GntR-type regulator called BphS acts as a repressor, binding to the operator region of the bph operon in the absence of an inducer. frontiersin.org The true inducer in this system is not biphenyl itself, but the metabolic intermediate 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). researchgate.netfrontiersin.org When HOPDA is produced, it binds to BphS, causing a conformational change that releases it from the DNA and allows transcription to proceed. researchgate.netfrontiersin.org

In contrast, the system in Pseudomonas furukawaii KF707 is more complex and involves positive regulation. nih.gov Here, a GntR-family protein named BphR1 acts as a transcriptional activator. frontiersin.org It is believed to bind to the inducer HOPDA, and this complex then enhances the transcription of the bph operon. researchgate.netfrontiersin.org Strain KF707 possesses a second regulator, BphR2, which belongs to the LysR family of transcriptional regulators (LTTRs). frontiersin.orgnih.gov BphR2 also functions as an activator for the upper bph operon genes, adding another layer of control. nih.govfrontiersin.org

Gram-positive bacteria often employ a different strategy. In the potent PCB degrader Rhodococcus sp. RHA1, the bph and other related degradation genes are controlled by a two-component regulatory system, BphS-BphT. frontiersin.orgresearchgate.nettandfonline.com BphS is a membrane-bound sensor histidine kinase that detects the presence of aromatic compounds like biphenyl. researchgate.nettandfonline.com Upon sensing the inducer, BphS autophosphorylates and then transfers the phosphate (B84403) group to BphT, the cognate response regulator. frontiersin.orgresearchgate.net Phosphorylated BphT then acts as a transcriptional activator, binding to conserved sequences in the promoter regions of multiple degradation gene clusters to initiate their expression. tandfonline.com This system allows for a coordinated response to the presence of biphenyl and other inducing compounds. frontiersin.orgfrontiersin.org

Table 2: Examples of Regulatory Proteins in Biphenyl/Chlorobiphenyl Degradation

| Regulator(s) | Bacterial Strain | Regulator Family | Function | Inducer |

|---|---|---|---|---|

| BphS | Pseudomonas sp. KKS102 | GntR | Repressor | HOPDA researchgate.netfrontiersin.org |

| BphR1 / BphR2 | Pseudomonas furukawaii KF707 | GntR / LysR | Activators | HOPDA (for BphR1) researchgate.netnih.govfrontiersin.org |

Concluding Remarks and Future Academic Research Directions

Current Gaps in Knowledge Regarding 4'-Chlorobiphenyl-2,3-diol

Despite being identified as a metabolite of 4-chlorobiphenyl (B17849), our understanding of this compound is far from complete. ebi.ac.ukcapes.gov.br There are still major gaps in the knowledge of the environmental processes and the specific enzymatic activities involved in its formation and subsequent degradation. ebi.ac.uk Research has shown that it can be formed from the hydroxylation of 4-chloro-2'-monohydroxybiphenyl in rat liver microsomes, but its formation was not detected from microsomes treated with phenobarbital (B1680315) alone, suggesting specific cytochrome P450 isoenzymes are involved. capes.gov.br The complete metabolic pathway, including the full range of potential downstream metabolites and their biological activities, remains an area requiring significant investigation. Key questions regarding its environmental persistence, potential for bioaccumulation, and the diversity of microorganisms capable of its transformation are largely unanswered.

| Area of Study | Current Understanding | Identified Gaps & Future Research Directions |

| Enzymology of Formation | Formed via secondary hydroxylation of monohydroxylated precursors by specific cytochrome P450 enzymes in mammalian systems. capes.gov.br | - Which specific P450 isoforms are primarily responsible for its formation in humans?- What are the kinetics of these enzymatic reactions?- What are the analogous enzymatic pathways in environmentally relevant microorganisms? ebi.ac.uk |

| Metabolic Fate | It is a known diol metabolite of 4-chlorobiphenyl. capes.gov.brresearchgate.net | - What are the subsequent metabolic products of this compound?- Does it undergo ring cleavage, conjugation, or other transformations?- Are there dead-end metabolites that accumulate in tissues or the environment? researchgate.net |

| Environmental Biodegradation | Bacterial communities are known to degrade chlorobiphenyls, but specific data on this diol is scarce. ebi.ac.uk | - Which specific bacterial or fungal strains can metabolize or mineralize this compound?- What are the biodegradation pathways under aerobic vs. anaerobic conditions? tandfonline.comnih.gov- What is its half-life in various environmental matrices like soil and sediment? |

| Transport and Partitioning | As a hydroxylated metabolite, it is expected to be more water-soluble than its parent compound, 4-chlorobiphenyl. | - What are its precise octanol-water partitioning coefficient (Kow) and soil adsorption coefficient (Koc)?- How does its increased polarity affect its mobility in groundwater and soil?- Does it have the potential to leach into aquatic systems? |

Emerging Methodologies in the Study of Biphenyl (B1667301) Diol Metabolism

Advancements in analytical and computational techniques are poised to fill the knowledge gaps surrounding biphenyl diol metabolism. The complexity of metabolite mixtures formed from PCBs necessitates the use of sophisticated methods that go beyond traditional targeted analysis. acs.org

One of the most powerful emerging tools is non-target high-resolution mass spectrometry (Nt-HRMS) . acs.org This technique allows for the comprehensive profiling of all ionizable molecules in a sample, enabling the discovery of previously unknown metabolites of this compound without requiring prior knowledge of their structure. acs.orgacs.org When coupled with metabolomic analyses, Nt-HRMS can reveal alterations in endogenous metabolic pathways, providing insights into the compound's mode of action. acs.org

Stable Isotope Probing (SIP) is another crucial methodology, particularly for environmental studies. ebi.ac.uk By using a 13C-labeled parent compound (like 13C-4-chlorobiphenyl), researchers can trace the labeled carbon atoms through the metabolic pathway into this compound and its subsequent breakdown products within complex microbial communities. ebi.ac.uk This definitively identifies the organisms actively involved in the biotransformation process in a given environment. ebi.ac.uk

Furthermore, in silico prediction models are becoming increasingly important for predicting metabolic pathways and the potential for biotransformation. acs.org Computational tools can predict the most likely sites of enzymatic attack on the this compound molecule and forecast the structures of subsequent metabolites, guiding targeted laboratory experiments.

| Methodology | Principle | Application to this compound Research | Information Yielded |

| Non-Target High-Resolution Mass Spectrometry (Nt-HRMS) | High-resolution mass analysis of all ions in a sample to generate comprehensive metabolic profiles. acs.org | - Identification of novel downstream metabolites in in vitro (e.g., HepG2 cells) and in vivo systems. acs.orgacs.org- Characterization of conjugation products (e.g., sulfates, glucuronides). | - A complete map of the metabolic fate.- Discovery of unexpected biotransformation products. |

| Stable Isotope Probing (SIP) | Use of a labeled substrate (e.g., 13C) to trace its incorporation into microbial biomass and metabolites. ebi.ac.uk | - Incubation of soil or sediment microcosms with 13C-4-chlorobiphenyl.- Tracking the 13C label into this compound and the DNA/RNA of microorganisms. | - Unambiguous identification of microbes responsible for its degradation.- Elucidation of its fate in complex environmental settings. ebi.ac.uk |

| In Silico Modeling | Computational algorithms that predict metabolic transformations based on chemical structure and known enzymatic reactions. acs.org | - Predicting the products of further oxidation or ring cleavage of the diol.- Estimating physicochemical properties relevant to environmental transport. | - Prioritization of metabolites for chemical synthesis and toxicological testing.- Hypothesis generation for laboratory studies. |

| Metabolomics | Large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. acs.orgnih.gov | - Analysis of cellular changes in response to exposure to the diol.- Identifying affected endogenous pathways (e.g., amino acid metabolism, lipid metabolism). acs.org | - Understanding of the biochemical impact of the compound.- Identification of potential biomarkers of exposure. |

Broader Implications for Biotransformation Research and Environmental Fate of Chlorinated Aromatics

The study of this compound extends beyond the compound itself, carrying significant implications for the broader fields of biotransformation and environmental science. Chlorinated aromatic compounds are a class of persistent and toxic environmental contaminants. tandfonline.com Understanding the metabolic pathways of these pollutants is crucial for assessing risk and developing remediation strategies. researchgate.netepa.gov

The formation of catechol and diol metabolites like this compound is a critical juncture in the metabolism of PCBs. capes.gov.br This step represents a detoxification pathway, as the introduction of hydroxyl groups generally increases water solubility and facilitates excretion. However, catechols can also be oxidized to form reactive quinones, a pathway of metabolic activation that can lead to toxicity. capes.gov.br Therefore, research into this diol provides critical data for models that predict the toxic potential of various chlorinated biphenyls.

From an environmental perspective, the transformation of a lipophilic compound like 4-chlorobiphenyl into a more polar diol drastically alters its fate and transport. epa.gov This biotransformation can affect its partitioning between soil and water, its potential for leaching into groundwater, and its bioavailability to other organisms. tandfonline.com Studying the formation and persistence of this compound helps to build more accurate predictive models for the long-term environmental behavior of chlorinated pollutants and informs the design of bioremediation approaches that leverage these natural metabolic pathways. tandfonline.comnih.gov

| Research Area | Key Findings from Diol Metabolism | Broader Significance & Implications |

| Biotransformation & Toxicology | Formation of a catechol metabolite from a chlorinated aromatic compound. capes.gov.br | - Elucidates a key step in the metabolic activation/detoxification balance for PCBs.- Provides a model for studying the formation of potentially reactive quinone species from environmental pollutants. capes.gov.br- Improves structure-activity relationship models for predicting the metabolism of other chlorinated aromatics. |

| Environmental Fate & Transport | Conversion of a hydrophobic parent compound to a more polar, water-soluble metabolite. | - Enhances understanding of pollutant mobility and partitioning in the environment. tandfonline.com- Improves models predicting the leaching potential of PCBs and their metabolites into aquatic systems.- Highlights the importance of considering metabolic products in environmental risk assessments. epa.gov |

| Bioremediation | Identification of a key intermediate in the microbial degradation pathway of a chlorinated biphenyl. nih.gov | - Provides a target metabolite to monitor the effectiveness of bioremediation efforts.- Informs strategies for enhancing microbial degradation by focusing on the enzymes that produce and degrade this diol.- Helps identify microbial strains with superior degradation capabilities for cleaning up contaminated sites. ebi.ac.uk |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4'-Chlorobiphenyl-2,3-diol, and how can purity be validated?

- Methodology : Synthesis typically involves halogenation of biphenyl precursors followed by hydroxylation. For example, Suzuki-Miyaura coupling or Friedel-Crafts alkylation can introduce the chlorinated aryl group. Purity validation requires multi-technique characterization:

- H/C-NMR : Confirm molecular structure and substitution patterns .

- FT-IR : Identify hydroxyl (-OH) and aromatic C-Cl stretches (~750 cm) .

- HRMS : Verify molecular weight and isotopic patterns (e.g., Cl vs. Cl) .

- Thermal analysis (DSC/TG) : Assess decomposition points and stability under heating .

Q. How can researchers determine the solubility and stability of this compound in various solvents?

- Methodology :

- Solubility : Use UV-Vis spectroscopy or gravimetric analysis in solvents like DMSO, THF, or chloroform. Measure saturation concentrations via serial dilution and Beer-Lambert law calibration .

- Stability : Conduct accelerated degradation studies under light, heat, or acidic/basic conditions. Monitor changes via HPLC or LC-MS to identify decomposition products .

Advanced Research Questions

Q. What enzymatic pathways degrade this compound, and how can their efficiency be quantified?

- Methodology :

- Enzyme assays : Use biphenyl-2,3-diol 1,2-dioxygenase (as in PDB entry 8LG) to catalyze oxidative cleavage. Monitor O consumption via polarography or detect reaction products (e.g., 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate) using GC-MS .

- Kinetic parameters : Calculate and via Michaelis-Menten plots under varying substrate concentrations .

Q. How should researchers resolve contradictions in environmental detection data for chlorinated biphenyl derivatives?

- Methodology :

- Analytical cross-validation : Compare results from GC-ECD, HPLC-UV, and LC-MS/MS to rule out matrix interference or ionization suppression .

- Isotopic dilution : Use deuterated internal standards (e.g., 4-Chlorobiphenyl-d) to improve quantification accuracy in complex matrices .

- Statistical analysis : Apply principal component analysis (PCA) to identify outliers or systematic errors in multi-laboratory datasets .

Q. What computational models predict the reactivity of this compound in oxidative environments?

- Methodology :

- DFT calculations : Optimize molecular geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular dynamics (MD) : Simulate interactions with enzymes (e.g., dioxygenases) to identify binding affinities and transition states .

Q. How can crystallography elucidate the structure-function relationships of this compound derivatives?

- Methodology :

- Single-crystal X-ray diffraction : Resolve bond angles, dihedral rotations, and halogen bonding patterns. Compare with analogs (e.g., 2,3,4-trichlorobiphenyl) to correlate substituent effects with physicochemical properties .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-Cl···π contacts) influencing crystal packing and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products